molecular formula C7H4BrFO2 B146589 2-Bromo-3-fluorobenzoic acid CAS No. 132715-69-6

2-Bromo-3-fluorobenzoic acid

Cat. No. B146589
M. Wt: 219.01 g/mol
InChI Key: KQRCBMPPEPNNDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, which are closely related to benzoic acids, can be achieved through methods such as the bromodeboronation of aryl boronic acids. For instance, 2-bromo-3-fluorobenzonitrile was synthesized from 2-cyano-6-fluorophenylboronic acid using NaOMe-catalyzed bromodeboronation, demonstrating the generality of this transformation for aryl boronic acids . Additionally, the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through bromination, hydrolysis, diazotization, and deamination provides a potential route that could be adapted for the synthesis of 2-bromo-3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure and conformation of halogenated benzoic acids can be studied using experimental techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as theoretical methods like density functional theory (DFT). For example, the study of 2-amino-5-bromobenzoic acid using these methods revealed four conformers with the most stable being the C1 form . These techniques could be applied to 2-bromo-3-fluorobenzoic acid to determine its most stable conformer and to analyze its vibrational and electronic transitions.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can be inferred from studies on similar compounds. Pseudomonas putida strain CLB 250 was shown to utilize 2-bromo-, 2-chloro-, and 2-fluorobenzoate as sole carbon and energy sources, suggesting that 2-bromo-3-fluorobenzoic acid could potentially be degraded by similar bacterial strains . This biodegradation pathway involves a dioxygenase that liberates the halide ion in the first catabolic step, followed by decarboxylation and rearomatization to produce catechol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-fluorobenzoic acid can be deduced from the properties of related compounds. For instance, the thermodynamic properties of 2-amino-5-bromobenzoic acid were calculated, showing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperature . These properties are important for understanding the stability and reactivity of the compound under different conditions. Additionally, the use of halogenated benzoic acids in the synthesis of fluorogenic derivatization reagents for the analysis of amino acids and catecholamines indicates their potential utility in analytical chemistry .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-3-fluorobenzoic acid has been utilized in various chemical synthesis processes. For instance, it was synthesized from 2-amino-6-fluorobenzonitrile through a series of reactions including bromination and hydrolysis, demonstrating its potential for industrial-scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013). Additionally, it has been involved in the study of organolithium reagents' reactions with halobenzoic acids, showcasing selectivity in deprotonation and lithiation processes (Frédéric Gohier et al., 2003).

Environmental Studies and Biodegradation

  • In environmental research, 2-Bromo-3-fluorobenzoic acid is used to understand biodegradation processes. Studies have identified bacteria capable of degrading fluorobenzoates, including 2-Bromo-3-fluorobenzoic acid, revealing insights into the metabolic pathways of aromatic acids and their environmental impact (F. Boersma et al., 2004). This compound has also been pivotal in revealing the adsorption behaviors of halobenzoic acids on electrodes, contributing to understanding of surface chemistry in acidic media (Y. Ikezawa et al., 2006).

Application in Material Science

  • The compound has found applications in the field of material science, particularly in the synthesis of metal-organic frameworks (MOFs). Research has shown that 2-fluorobenzoic acid, a related compound, is widely used to prepare rare-earth metal clusters in MOFs, indicating potential applications for 2-Bromo-3-fluorobenzoic acid in similar contexts (Juan P Vizuet et al., 2021).

Thermodynamic and Physical Properties

  • Studies focusing on the thermodynamic properties of halobenzoic acids, including 2-Bromo-3-fluorobenzoic acid, have been critical for understanding their physical and chemical behaviors. These insights are essential for various scientific and industrial applications, such as material sciences and environmental assessments (R. Chirico et al., 2017).

Groundwater and Hydrology Studies

  • In hydrology, 2-Bromo-3-fluorobenzoic acid and its related compounds have been used as tracers to study water flow and the leaching of xenobiotic compounds, providing a tool for understanding the movement and distribution of contaminants in groundwater systems (R. K. Juhler et al., 2002).

Safety And Hazards

2-Bromo-3-fluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

2-Bromo-3-fluorobenzoic acid has potential applications in the treatment of allergic inflammatory diseases such as allergic rhinitis . It is also used in the synthesis of Dabrafenib, which is used to treat BRAF V600-mutation positive carcinoma .

properties

IUPAC Name

2-bromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRCBMPPEPNNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307157
Record name 2-Bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluorobenzoic acid

CAS RN

132715-69-6
Record name 2-Bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

In a 1 L, three necked flask fitted with a dropping funnel and thermometer, were charged 2-amino-3-fluorobenzoic acid (20.0 g, 0.13 mol) and acetonitrile (160 mL). After cooling to 0° C., HBr (47%, 160 mL) was added drop wise over 10 min. To the resulting solution a solution of NaNO2 (10.0 g, 0.14 mol) in water (20.0 mL) was added drop wise over 1 h. After addition, the reaction mixture was stirred at 0° C. for 5 min, and copper(I) bromide (22.0 g, 0.15 mol) was added portionwise over 30 min. Stirring was continued at 70° C. in a an oil bath for 1 h. After cooling to 0° C., 700 mL of water was added and the precipitate was filtered, washed with cold water and dried under vacuum to give 28.23 g (100%) of the title compound as a white solid. The crude product was used in the next step without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
22 g
Type
catalyst
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods II

Procedure details

In a 1 L, three necked, round-bottomed flask fitted with a dropping funnel and a thermometer, were charged 20 g (0.13 mol) of 2-amino-3-fluoro-benzoic acid and 160 mL of acetonitrile. After cooling to 0° C., 160 mL of hydrobromic acid (47%) was added dropwise over 10 min. To the resulting solution, 10 g of NaNO2 (0.145 mol) in water (20 mL) was added dropwise over 1 hour. After addition, the reaction mixture was stirred at 0° C. for 5 min, and 21.8 g of Cu(I) Br (0.15 mol) was added portionwise over 30 min. Stirring was continued at 70° C. in an oil bath for 1 hour. After cooling to 0° C., 700 mL of H2O was added and the precipitate was filtered, washed with cold water and dried under vacuum to give an orange solid corresponding to 2-bromo-3-fluoro-benzoic acid (22 g, 78%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(I) Br
Quantity
21.8 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 1 L, three necked flask fitted with a dropping funnel and thermometer, were charged 2-amino-3-fluorobenzoic acid (20.0 g, 0.13 mol) and acetonitrile (160 mL). After cooling to 0° C., HBr (47%, 160 mL) was added drop wise over 10 min. To the resulting solution a solution of NaNO2 (10.0 g, 0.14 mol) in water (20.0 mL) was added drop wise over 1 h. After addition, the reaction mixture was stirred at 0° C. for 5 min, and cupper(I) bromide (22.0 g, 0.15 mol) was added portionwise over 30 min. Stirring was continued at 70° C. in a an oil bath for 1 h. After cooling to 0° C., 700 mL of water was added and the precipitate was filtered, washed with cold water and dried under vacuum to give 28.23 g (100%) of the title compound as a white solid. The crude product was used in the next step without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-fluorobenzoic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-Bromo-3-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
11
Citations
C Heiss, T Rausis, M Schlosser - Synthesis, 2005 - thieme-connect.com
… generated from 2-bromo-1-fluoro-3-iodobenzene with butyllithium in toluene at -100 C was perfectly stable as evidenced by its clean conversion into 2-bromo-3-fluorobenzoic acid (10; …
Number of citations: 13 www.thieme-connect.com
B Mckittrick, A Failli, RJ Steffan, RM Soll… - Journal of …, 1990 - Wiley Online Library
Three practical synthetic entries of functionalized 6‐fluoro‐7‐substituted indole derivatives were developed in connection with the preparation of 7‐fluoro‐8‐substituted‐1,3,4,9‐…
Number of citations: 38 onlinelibrary.wiley.com
B Bennetau, J Mortier, J Moyroud… - Journal of the Chemical …, 1995 - pubs.rsc.org
Benzoic acid gives the ortho-lithiated species 1 under standard conditions (BusLi–TMEDA–THF, –90 C). Reaction of 1 at –78 C with either methyl iodide, dimethyl disulfide, …
Number of citations: 71 pubs.rsc.org
F Ff - J. CHEM. SOC. PERKIN TRANS. 1, 1995 - Citeseer
9c 1Oc (80%, 4: 1) 1Oc'Scheme 3 electrophiles are summarized in Table 1 (entries 1-16). The lithium carboxylate moiety in a meta relationship with CI and F shows exclusive …
Number of citations: 2 citeseerx.ist.psu.edu
PM Wehn, JP Rizzi, DD Dixon, JA Grina… - Journal of medicinal …, 2018 - ACS Publications
… 2-Bromo-3- fluorobenzoic acid (7.5 g, 34 mmol) was combined with palladium(II) acetate (0.38 g, 1.7 mmol), iodine (8.7 g, 34 mmol), diacetoxyiodobenzene (11 g, 34 mmol), and DMF (…
Number of citations: 65 pubs.acs.org
MA Reppy - 1994 - search.proquest.com
… Figure 4.9 McKittrick's Route to 2-Bromo-3-Fluorobenzoic Acid.................Figure 4.10 Directed Ortho-Lithiation..… Figure 4.12 Synthesis of 2-Bromo-3-Fluorobenzoic Acid via OrthoLithiation …
Number of citations: 2 search.proquest.com
L Mélin, S Abdullayev, A Fnaiche, V Vu… - …, 2021 - Wiley Online Library
The YAP‐TEAD transcriptional complex is responsible for the expression of genes that regulate cancer cell growth and proliferation. Dysregulation of the Hippo pathway due to …
Z Dong, GC Clososki, SH Wunderlich… - … A European Journal, 2009 - Wiley Online Library
… Synthesis of 2-bromo-3-fluorobenzoic acid ethyl ester (17 f): By following TP 2, the metalation of ethyl 3-fluorobenzoate (12 c; 336 mg, 2 mmol) was completed within 3 h at 25 C. BrCl 2 …
OFACN BONDS - Methods for alkene difunctionalizations …, 2017 - behost.lib.iastate.edu
… tert-butyl benzyl (2-bromo-3-fluorobenzoyl) carbamate (S2h): Prepared according to general procedure A from 2-bromo-3-fluorobenzoic acid S1h (2.19 g, 10.0 mmol). The reactions …
Number of citations: 5 behost.lib.iastate.edu
K Hurth, S Jacquier, H Lehmann, R Wilcken - Tetrahedron Letters, 2015 - Elsevier
… Large-scale synthesis (Table 1, entry 8) with preparative separation of regioisomer mixture: A solution of 2-bromo-3-fluorobenzoic acid (CAS registry 132715-69-6) (155 g, 0.672 mol) in …
Number of citations: 4 www.sciencedirect.com

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